molecular formula C12H20Cl2O2 B14352186 2-(2,2-Dichlorocyclopropyl)nonanoic acid CAS No. 90387-18-1

2-(2,2-Dichlorocyclopropyl)nonanoic acid

Cat. No.: B14352186
CAS No.: 90387-18-1
M. Wt: 267.19 g/mol
InChI Key: OFMJJCKOCBHWIO-UHFFFAOYSA-N
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Description

2-(2,2-Dichlorocyclopropyl)nonanoic acid is a specialized organic compound characterized by the presence of a dichlorocyclopropyl group attached to a nonanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichlorocyclopropyl)nonanoic acid typically involves the reaction of nonanoic acid with a suitable dichlorocyclopropylating agent. One common method includes the use of 2,2-dichlorocyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichlorocyclopropyl)nonanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dichlorocyclopropyl group can be reduced to form cyclopropyl derivatives.

    Substitution: The chlorine atoms in the dichlorocyclopropyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclopropyl derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-(2,2-Dichlorocyclopropyl)nonanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichlorocyclopropyl)nonanoic acid involves its interaction with specific molecular targets. The dichlorocyclopropyl group can interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic acid: A simpler fatty acid with similar chain length but lacking the dichlorocyclopropyl group.

    2,2-Dichlorocyclopropyl derivatives: Compounds with similar dichlorocyclopropyl groups but different chain lengths or functional groups.

Uniqueness

2-(2,2-Dichlorocyclopropyl)nonanoic acid is unique due to the presence of both the dichlorocyclopropyl group and the nonanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

90387-18-1

Molecular Formula

C12H20Cl2O2

Molecular Weight

267.19 g/mol

IUPAC Name

2-(2,2-dichlorocyclopropyl)nonanoic acid

InChI

InChI=1S/C12H20Cl2O2/c1-2-3-4-5-6-7-9(11(15)16)10-8-12(10,13)14/h9-10H,2-8H2,1H3,(H,15,16)

InChI Key

OFMJJCKOCBHWIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1CC1(Cl)Cl)C(=O)O

Origin of Product

United States

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